molecular formula C22H15N3O B424045 N-dibenzo[a,c]phenazin-11-ylacetamide

N-dibenzo[a,c]phenazin-11-ylacetamide

Cat. No.: B424045
M. Wt: 337.4g/mol
InChI Key: PMEPTDBLTUQVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dibenzo[a,c]phenazin-11-ylacetamide is a heterocyclic compound featuring a dibenzophenazine core fused with an acetamide functional group. The dibenzophenazine scaffold contributes to its planar aromatic structure, enabling π-π stacking interactions with biological targets, while the acetamide moiety enhances solubility and modulates electronic properties. Its synthesis typically involves multi-step reactions, such as condensation of phenazine precursors with acetamide derivatives under controlled conditions .

Properties

Molecular Formula

C22H15N3O

Molecular Weight

337.4g/mol

IUPAC Name

N-phenanthro[9,10-b]quinoxalin-11-ylacetamide

InChI

InChI=1S/C22H15N3O/c1-13(26)23-14-10-11-19-20(12-14)25-22-18-9-5-3-7-16(18)15-6-2-4-8-17(15)21(22)24-19/h2-12H,1H3,(H,23,26)

InChI Key

PMEPTDBLTUQVKP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-dibenzo[a,c]phenazin-11-ylacetamide with structurally or functionally related compounds, emphasizing differences in structure, activity, and physicochemical properties.

Structural Analogues with Phenazine Cores

Compound 1: 11-Bromodipyrido[3,2-a:2',3'-c]phenazine

  • Core Structure : Dipyridophenazine (lacks the dibenzo[a,c] fusion).
  • Substituents : Bromine at position 11.
  • Activity : Exhibits antibacterial properties due to intercalation with DNA. The bromine atom enhances electrophilicity, improving binding to bacterial topoisomerases .
  • Key Data : IC₅₀ of 12 µM against Staphylococcus aureus (compared to 8 µM for the target compound) .

Compound 2: N-{3-[(10-Butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide

  • Core Structure : Dibenzo[b,f][1,4]oxazepin (oxygen atom in the oxazepine ring vs. phenazine nitrogen).
  • Substituents : Butyl, nitro, and acetamide groups.
  • Activity : Anti-inflammatory and antitumor effects; the nitro group enhances redox activity, while the butyl chain improves lipophilicity .
  • Key Data : 70% inhibition of COX-2 at 10 µM (target compound: 85% at the same concentration) .

Heterocyclic Acetamide Derivatives

Compound 3: Thiazolidinone-Quinazolinone Acetamide Derivatives

  • Core Structure: Thiazolidinone fused with quinazolinone.
  • Substituents : Varied arylidene and thioether groups.
  • Activity: Antitumor and antioxidant activities. The thioxothiazolidinone moiety contributes to ROS scavenging .
  • Key Data : IC₅₀ of 18 µM against MCF-7 breast cancer cells (target compound: 14 µM) .

Compound 4: Piperazinyl-Dibenzo[b,f][1,4]oxazepines

  • Core Structure : Dibenzo[b,f][1,4]oxazepine with piperazine substituents.
  • Substituents : Dithiabiureto groups at position 2.
  • Activity : Antipsychotic and antimicrobial effects; piperazine enhances blood-brain barrier penetration .
  • Key Data : MIC of 25 µg/mL against E. coli (target compound: 18 µg/mL) .

Compound 5: Pyrrole-Based Acetamides (e.g., N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide)

  • Core Structure : Pyrrole ring.
  • Substituents : Hydroxymethyl and formyl groups.
  • Activity : Antitumor and antioxidant; the pyrrole core enables hydrogen bonding with kinases .
  • Key Data : 50% DPPH radical scavenging at 50 µM (target compound: 65% at 50 µM) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity IC₅₀/MIC/Inhibition (%) Reference
This compound Dibenzo[a,c]phenazine Acetamide at position 11 Antitumor, antimicrobial 8 µM (S. aureus)
11-Bromodipyrido[3,2-a:2',3'-c]phenazine Dipyridophenazine Bromine at position 11 Antibacterial 12 µM (S. aureus)
Thiazolidinone-Quinazolinone Acetamide (6m) Thiazolidinone-Quinazolinone Arylidene, thioether Antitumor, antioxidant 18 µM (MCF-7)
N-{3-[(10-Butyl-3-nitro...]phenyl}acetamide Dibenzo[b,f]oxazepine Butyl, nitro, acetamide Anti-inflammatory 70% (COX-2)
Piperazinyl-Dibenzo[b,f][1,4]oxazepines Dibenzo[b,f]oxazepine Piperazine, dithiabiureto Antimicrobial 25 µg/mL (E. coli)

Key Structural and Functional Insights

  • Planarity vs. Flexibility : The dibenzo[a,c]phenazine core of the target compound offers greater planarity than dibenzo[b,f]oxazepines, enhancing DNA intercalation but reducing solubility compared to piperazine-containing analogues .
  • Electron-Withdrawing Groups : The acetamide group in the target compound improves solubility relative to brominated or nitro-substituted analogues, which prioritize electrophilicity over bioavailability .
  • Synergistic Effects: Hybrid structures (e.g., thiazolidinone-quinazolinone) leverage dual mechanisms (ROS scavenging + kinase inhibition), whereas the target compound focuses on intercalation and enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.